molecular formula C9H11NO B133567 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) CAS No. 144635-03-0

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)

Cat. No.: B133567
CAS No.: 144635-03-0
M. Wt: 149.19 g/mol
InChI Key: NRXCONFJQGCIBF-VIFPVBQESA-N
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Description

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) is an organic compound that features a pyridine ring attached to a butene chain with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) typically involves the use of pyridine derivatives and butene intermediates. One common method involves the reaction of 3-pyridylboronic acid with butene derivatives under Suzuki coupling conditions. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Scientific Research Applications

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand for nicotinic acetylcholine receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including analgesic and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner.

Properties

IUPAC Name

(1S)-1-pyridin-3-ylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7,9,11H,1,4H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXCONFJQGCIBF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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